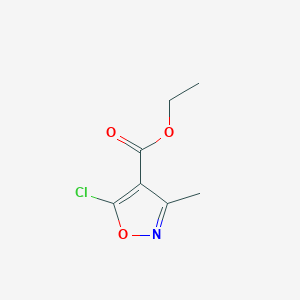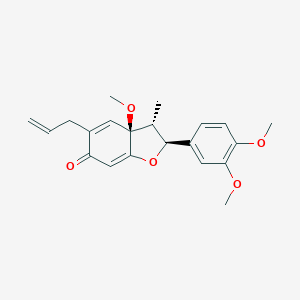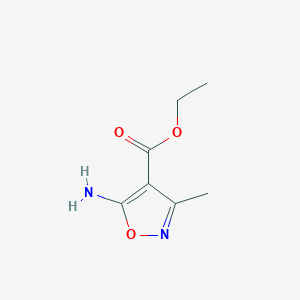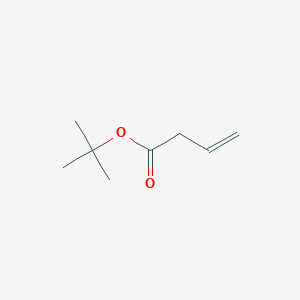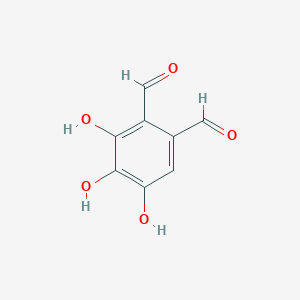
Carbamic acid, N-(3-(dibutylamino)propyl)dithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is an organic compound that has been widely used in scientific research for its unique properties. This compound is also known as Dibutylcarbamodithioic Acid (DBDTH) and is used in various fields such as biochemistry, pharmacology, and toxicology.
作用機序
The exact mechanism of action of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is not fully understood. However, it is believed that the compound acts as a chelating agent for metal ions. It can also form complexes with metal ions, which can affect the biological activity of the metal ion.
生化学的および生理学的効果
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is that it is a stable compound that can be easily synthesized. It is also relatively inexpensive, which makes it a cost-effective reagent for various lab experiments. However, one of the limitations of this compound is that it can be toxic and should be handled with care.
将来の方向性
There are several future directions for the use of Carbamic acid, N-(3-(dibutylamino)propyl)dithio-. One potential application is in the development of new drugs for the treatment of various diseases such as Alzheimer's disease and cancer. Another potential application is in the development of new materials for environmental remediation. Further research is needed to fully understand the potential of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- in these areas.
Conclusion:
In conclusion, Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is a unique compound that has been widely used in scientific research. It has various applications in biochemistry, pharmacology, and toxicology. The compound has a stable structure and can be easily synthesized, making it a cost-effective reagent for various lab experiments. Further research is needed to fully understand the potential of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- in various fields.
合成法
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- can be synthesized by the reaction of dibutylamine with carbon disulfide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- has been used in various scientific research applications. It has been used as a chelating agent for heavy metals, which makes it useful in environmental studies. It has also been used as a reagent for the determination of various metals in different matrices. In addition, it has been used in the synthesis of various compounds such as thiazoles and imidazoles.
特性
CAS番号 |
18997-73-4 |
|---|---|
製品名 |
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- |
分子式 |
C12H26N2S2 |
分子量 |
262.5 g/mol |
IUPAC名 |
3-(dibutylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C12H26N2S2/c1-3-5-9-14(10-6-4-2)11-7-8-13-12(15)16/h3-11H2,1-2H3,(H2,13,15,16) |
InChIキー |
PJJNBEZISWOWLZ-UHFFFAOYSA-N |
異性体SMILES |
CCCCN(CCCC)CCCN=C(S)S |
SMILES |
CCCCN(CCCC)CCCNC(=S)S |
正規SMILES |
CCCCN(CCCC)CCCNC(=S)S |
その他のCAS番号 |
18997-73-4 |
同義語 |
N-[3-(Dibutylamino)propyl]carbamodithioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



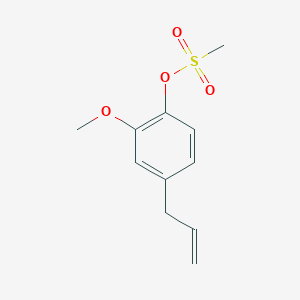
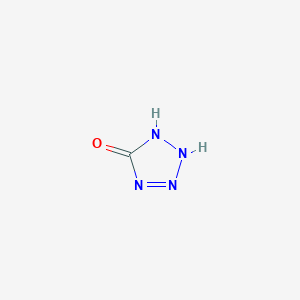

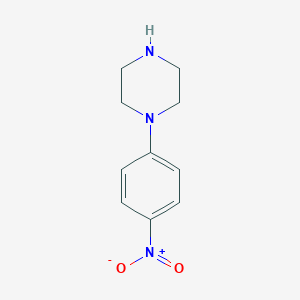
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)


